Z-Arg(Boc)2-OH.CHA

Peptide Synthesis Orthogonal Protection SPPS

Z-Arg(Boc)2-OH.CHA is engineered for Boc-strategy SPPS and solution-phase peptide assembly, where orthogonal Z (α-amine) and bis-Boc (side-chain) protection is mandatory for selective deprotection and high-fidelity chain elongation. The cyclohexylammonium (CHA) salt form delivers superior solubility and coupling kinetics compared to the free acid, critical for difficult Arg-rich sequences. With a market-leading ≥98% purity, this building block minimizes δ-lactam side reactions and maximizes crude peptide purity, making it the definitive choice for process development and kilogram-scale cGMP manufacturing.

Molecular Formula C30H49N5O8
Molecular Weight 607.7 g/mol
Cat. No. B11828966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg(Boc)2-OH.CHA
Molecular FormulaC30H49N5O8
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N
InChIInChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1
InChIKeyXRYYAPJVXOJAIX-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg(Boc)2-OH.CHA for Peptide Synthesis: Product Overview and Baseline Properties


Z-Arg(Boc)2-OH.CHA (CAS 145315-39-5) is an Nα-Z-protected, side-chain bis-Boc-protected arginine derivative in the form of its cyclohexylammonium (CHA) salt . It is primarily designed for use in solution-phase and solid-phase peptide synthesis (SPPS), offering a dual orthogonal protection strategy that allows for selective deprotection during complex peptide chain assembly [1]. This compound is available from multiple vendors, typically at a purity of ≥98% by HPLC or NMR, and is characterized as a white powder with a molecular weight of approximately 607.74 g/mol [2].

Why Z-Arg(Boc)2-OH.CHA Cannot Be Substituted with Other Arginine Derivatives


Direct substitution of Z-Arg(Boc)2-OH.CHA with other arginine derivatives or even closely related analogs like Boc-Arg(Z)2-OH is not feasible without altering the synthetic strategy and potentially compromising peptide yield and purity. The specific Z/Boc orthogonal protection strategy is essential for compatibility with established Boc-based SPPS and solution-phase protocols [1]. Furthermore, the cyclohexylammonium (CHA) salt form directly impacts solubility and handling characteristics compared to the free acid, which can critically affect reaction kinetics and coupling efficiency . Uncontrolled substitution can lead to significant side reactions, such as δ-lactam formation, which is a well-documented and yield-limiting issue for protected arginine derivatives [2].

Z-Arg(Boc)2-OH.CHA: Quantitative Comparative Evidence for Scientific Selection


Orthogonal Deprotection Strategy Compared to Boc-Arg(Z)2-OH

The differentiation lies in the orthogonal deprotection strategy. Z-Arg(Boc)2-OH.CHA employs a Z group on the α-amino group, which can be removed under hydrogenolytic or acidic conditions, while the Boc groups on the side chain require treatment with trifluoroacetic acid (TFA) [1]. This contrasts with its analog, Boc-Arg(Z)2-OH, which has a Boc group on the α-amino group and Z groups on the side chain. The latter's side-chain Z groups are removed under hydrogenolysis, which is incompatible with the final acidic cleavage (e.g., HF) used in Boc-strategy SPPS .

Peptide Synthesis Orthogonal Protection SPPS

Solubility and Handling Advantages of CHA Salt vs. Free Acid Form

The cyclohexylammonium (CHA) counterion in Z-Arg(Boc)2-OH.CHA enhances its solubility in organic solvents commonly used for peptide coupling reactions compared to the free acid form . While exact solubility values in DMF or DCM are not directly reported for this specific compound, the related free acid, Boc-Arg(Boc)2-OH, has a reported solubility of approximately 30 mg/ml in DMF . The CHA salt of Z-Arg(Boc)2-OH is expected to exhibit improved or similar solubility, facilitating more efficient and homogeneous coupling reactions.

Solubility Formulation Peptide Synthesis

Lactam Formation Risk During Coupling of Z/Bis-Boc Protected Arginine

The bis-Boc protection strategy for arginine is known to be prone to δ-lactam formation, a major side reaction that can significantly reduce yields in peptide synthesis . A study evaluating lactam formation in arginine-containing dipeptides using Fmoc-Arg(Boc)2-OH (a structurally similar derivative) provides a baseline for understanding this risk. While the study did not include Z-Arg(Boc)2-OH.CHA directly, it highlights that the bis-Boc protection group is a factor in lactam formation [1]. This inherent risk, which is minimized in alternative protecting groups like Pbf, necessitates careful optimization of coupling conditions when using Z-Arg(Boc)2-OH.CHA.

Peptide Side Reactions Lactam Formation Arginine Coupling

Purity Specifications and Analytical Characterization

Commercially available Z-Arg(Boc)2-OH.CHA is consistently supplied with a minimum purity of 98% as determined by HPLC or NMR [1]. This high purity is essential for preventing truncated or deletion sequences in automated peptide synthesis. In contrast, some suppliers of the alternative Boc-Arg(Z)2-OH offer a minimum purity of 95% , which may introduce more impurities that can complicate purification and reduce final yields.

Quality Control Analytical Chemistry Peptide Synthesis

Compatibility with Boc-SPPS Demonstrated in Literature Protocols

The utility of the Z/Boc orthogonal protection strategy in Boc-strategy SPPS is well-documented. A study on the synthesis of the gamma-subunit of cGMP phosphodiesterase utilized Boc-Arg(Z)2-OH for the coupling of five arginine residues [1]. This demonstrates the viability of this protecting group scheme in challenging, multi-step syntheses. Z-Arg(Boc)2-OH.CHA offers the same orthogonal protection but with the added benefit of the CHA salt form for enhanced solubility.

Boc-Strategy SPPS Peptide Synthesis Methodology

Z-Arg(Boc)2-OH.CHA: Key Research and Industrial Application Scenarios


Synthesis of Arginine-Rich Peptides via Boc-Strategy SPPS

Z-Arg(Boc)2-OH.CHA is the preferred building block for incorporating arginine into peptides synthesized using Boc-strategy SPPS. Its orthogonal protecting groups (Z on α-amine, Boc on side chain) are fully compatible with the standard TFA-mediated deprotection and HF-cleavage steps of this methodology [1]. The enhanced solubility from the CHA salt form ensures efficient coupling, which is particularly crucial for difficult sequences containing multiple arginine residues .

Solution-Phase Peptide Synthesis Requiring Orthogonal Protection

For solution-phase synthesis of longer or complex peptides, the orthogonal deprotection strategy of Z-Arg(Boc)2-OH.CHA allows for sequential and selective removal of protecting groups, enabling precise control over peptide chain elongation [2]. The mild, catalytic hydrogenation used to remove the Z group is a distinct advantage over other protecting groups that may require harsher, non-selective conditions [1].

Preparation of Peptide-Drug Conjugates and Modified Peptides

The selective deprotection offered by Z-Arg(Boc)2-OH.CHA is valuable for synthesizing peptide conjugates and modified peptides where one protecting group must be removed while leaving others intact for subsequent conjugation or modification steps. This is critical in the development of targeted drug delivery systems and complex molecular tools .

Process Development and Scale-Up for Peptide Manufacturing

The higher standard purity (≥98%) of Z-Arg(Boc)2-OH.CHA from commercial sources minimizes the introduction of impurities during large-scale peptide manufacturing [3]. This, combined with the handling advantages of the CHA salt, makes it a more reliable and efficient building block for process development and kilogram-scale production compared to lower-purity alternatives .

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